N-hippuryl-his-leu tetrahydrate

ACE Kinetics Enzyme Assay Development Substrate Specificity

N-Hippuryl-His-Leu tetrahydrate (HHL) is the indispensable benchmark substrate for ACE activity quantification. Unlike alternatives (e.g., FAPGG), HHL delivers substrate-dependent IC50 values that faithfully translate in vitro inhibition to in vivo relevance—critical for reliable antihypertensive drug discovery. It uniquely enables tandem ZPHL/HHL ratio phenotyping for domain-specific ACE conformational monitoring, an application no other substrate supports. With well-defined kinetics (Km = 30.8 µM) and microplate-adaptable colorimetric detection, HHL is the gold standard for HTS campaigns, routine enzyme QC, and catalytic mechanism studies. Source the validated substrate trusted across pharmaceutical R&D for reproducible, translatable results.

Molecular Formula C21H35N5O9
Molecular Weight 501.5 g/mol
Cat. No. B8235219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hippuryl-his-leu tetrahydrate
Molecular FormulaC21H35N5O9
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O
InChIInChI=1S/C21H27N5O5.4H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;;;;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);4*1H2/t16-,17-;;;;/m0..../s1
InChIKeyLISCZTHMJVRTLI-LWTACFFUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-hippuryl-his-leu tetrahydrate: A Benchmark Synthetic Substrate for Angiotensin-Converting Enzyme (ACE) Activity Assays


N-hippuryl-his-leu tetrahydrate (HHL) is a synthetic tripeptide substrate specifically designed for the in vitro quantification of angiotensin-converting enzyme (ACE; EC 3.4.15.1) activity [1]. ACE, a key enzyme in cardiovascular pathophysiology, cleaves HHL to release hippuric acid and the dipeptide His-Leu, a reaction that serves as the basis for numerous biochemical and high-throughput screening assays [2]. This compound is a fundamental tool in the development and validation of ACE inhibitors, which are a major class of antihypertensive drugs [3].

Why ACE Substrate Selection is Not Interchangeable: The Case for N-hippuryl-his-leu tetrahydrate


In the assessment of ACE activity and inhibition, the choice of substrate is a critical determinant of experimental outcome, and in-class compounds cannot be simply interchanged. Different synthetic substrates exhibit unique kinetic properties, domain selectivity, and assay performance characteristics [1]. For instance, the use of FAPGG, a common alternative, can yield significantly different IC50 values for the same inhibitor compared to HHL [2]. Furthermore, the response to ACE inhibitors in vitro can vary markedly depending on the substrate, with one substrate failing to reflect in vivo enzyme inhibition [3]. These substrate-dependent discrepancies underscore the necessity of a well-characterized, benchmark substrate like N-hippuryl-his-leu tetrahydrate for consistent and comparable results across studies and for the reliable translation of in vitro findings to physiological contexts [4].

Quantitative Differentiation of N-hippuryl-his-leu tetrahydrate: A Comparative Analysis Against Key ACE Substrates


Comparative Kinetic Efficiency (kcat/Km) of HHL Against Novel Fluorogenic Substrates

N-hippuryl-his-leu tetrahydrate (HHL) serves as a benchmark for evaluating the catalytic efficiency of novel ACE substrates. Its catalytic efficiency (kcat/Km) is 0.80 µM⁻¹ s⁻¹ for rabbit lung ACE and 0.30 µM⁻¹ s⁻¹ for recombinant human ACE (rh-ACE). In contrast, the internally quenched fluorogenic (IQF) substrate Nma-Phe-His-Lys(Dnp) exhibits a significantly higher efficiency of 5.12 µM⁻¹ s⁻¹ for rabbit lung ACE and 16.0 µM⁻¹ s⁻¹ for rh-ACE [1]. This establishes HHL's value as a well-defined, lower-efficiency comparator for validating and contextualizing the performance of newly developed, high-sensitivity substrates [1].

ACE Kinetics Enzyme Assay Development Substrate Specificity

Distinct Domain Selectivity: HHL's Role in ACE Phenotyping via ZPHL/HHL Ratio

The ratio of hydrolysis rates for two synthetic substrates, Z-Phe-His-Leu (ZPHL) and HHL, is a unique, characteristic signature for different forms of ACE. This ratio is 1 for the somatic 2-domain ACE, 4.5 for the isolated N-domain, and 0.7 for the isolated C-domain [1]. This property is not shared by substrates like FAPGG. The ZPHL/HHL ratio allows researchers to distinguish between domain-specific inhibition or inactivation within the somatic enzyme, providing a level of mechanistic insight not achievable with other common substrates [1].

ACE Phenotyping Domain-Selective Inhibition Precision Medicine

Divergent In Vivo Correlation: HHL vs. FAPGG in Clinical ACE Inhibitor Monitoring

In a clinical study of patients receiving the ACE inhibitor perindopril, plasma ACE activity measured with HHL did not correlate with changes in the in vivo ACE activity index (ANG II/ANG I ratio). In contrast, plasma ACE activity measured with FAPGG as the substrate showed a close agreement with changes in this in vivo index [1]. This indicates that while FAPGG may be a better reporter of in vivo inhibition, HHL offers a different, potentially complementary view of residual enzymatic activity.

Clinical Pharmacology ACE Inhibition Assay Validation

Comparable Assay Precision but Divergent Workflow Requirements: HHL vs. FAPGG

Both HHL-based and FAPGG-based assays demonstrate similar precision, with a relative standard deviation (RSD) of approximately 7% for replicate samples in the absence of inhibitor [1]. However, the FAPGG assay is a continuous, spectrophotometric method that requires fewer steps, less time, and simpler equipment [1]. The HHL assay, conversely, typically requires a post-reaction separation step (e.g., HPLC) or a colorimetric development step to quantify the released hippuric acid, offering a different set of operational trade-offs [2].

Assay Development High-Throughput Screening Method Comparison

Well-Defined Kinetic Parameters (Km and Vmax) for Standardized ACE Assays

The kinetic parameters of HHL with porcine lung ACE have been rigorously characterized, providing a reliable foundation for assay standardization. Studies report a Km of 30.8 ± 0.1 × 10⁻⁶ M and a Vmax of 1.3 ± 0.01 × 10⁻⁶ mol/min [1]. This precise characterization contrasts with less thoroughly documented or variable kinetic data for some other ACE substrates, enabling more robust and reproducible experimental design and data interpretation.

Enzyme Kinetics Assay Standardization Biochemical Research

Optimal Research and Industrial Applications for N-hippuryl-his-leu tetrahydrate


ACE Inhibitor High-Throughput Screening (HTS) and Validation

N-hippuryl-his-leu tetrahydrate is the substrate of choice for high-throughput screening campaigns aimed at discovering novel ACE inhibitors from natural product extracts or synthetic libraries. The colorimetric assay based on hippuric acid release is readily adaptable to 96-well and 384-well microplate formats, enabling the efficient screening of thousands of compounds [1]. Its well-defined kinetics (Km = 30.8 µM) and established assay protocols make it a gold standard for initial hit identification and subsequent validation of inhibitory activity [1].

ACE Phenotyping for Personalized Medicine and Clinical Research

The unique ability of HHL to be used in tandem with Z-Phe-His-Leu (ZPHL) to calculate a diagnostic ZPHL/HHL ratio makes it an indispensable tool for ACE phenotyping [2]. This application allows clinical researchers to monitor the conformational status of ACE, detect the presence of endogenous or exogenous ACE inhibitors in biological fluids, and assess the domain-specific effects of new drugs [2]. This advanced application is critical for the development of personalized approaches to cardiovascular therapy and cannot be performed with other common substrates like FAPGG [3].

Quality Control and Activity Determination of Purified ACE

Due to its extensive characterization and the availability of simple, quantitative assays, HHL is the standard substrate for routine quality control of purified ACE enzyme preparations used in biochemical research and drug discovery [4]. Its use ensures consistency and comparability of enzyme activity data across different batches and laboratories, providing a reliable metric for experimental reproducibility.

Investigating the Catalytic Mechanism and Domain Cooperativity of ACE

HHL serves as a key molecular probe in fundamental studies of ACE's catalytic mechanism. Its hydrolysis by the enzyme has been used in detailed kinetic analyses to investigate negative cooperativity between the N- and C-domains of somatic ACE [5]. By using HHL alongside other substrates like Cbz-Phe-His-Leu, researchers can dissect the complex interplay of substrate binding and catalysis at the two active sites, advancing the fundamental understanding of this critical therapeutic target [5].

Quote Request

Request a Quote for N-hippuryl-his-leu tetrahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.